N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

Polymer chemistry Thermal stability ROMP monomer design

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide (CAS 287923-89-1) is a functionalized norbornene derivative bearing a methanesulfonamide (–NHSO₂CH₃) pendant group linked via a methylene spacer to the bicyclo[2.2.1]hept-5-ene core. With molecular formula C₉H₁₅NO₂S and molecular weight 201.29 g/mol, this compound belongs to the norbornene sulfonamide monomer class.

Molecular Formula C9H15NO2S
Molecular Weight 201.29 g/mol
CAS No. 287923-89-1
Cat. No. B1612108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
CAS287923-89-1
Molecular FormulaC9H15NO2S
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1CC2CC1C=C2
InChIInChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3
InChIKeyFEALMIYDTDFJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide (CAS 287923-89-1): A Norbornene-Based Methanesulfonamide Monomer for Specialty Polymer Procurement


N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide (CAS 287923-89-1) is a functionalized norbornene derivative bearing a methanesulfonamide (–NHSO₂CH₃) pendant group linked via a methylene spacer to the bicyclo[2.2.1]hept-5-ene core. With molecular formula C₉H₁₅NO₂S and molecular weight 201.29 g/mol, this compound belongs to the norbornene sulfonamide monomer class . It is characterized by a strained bicyclic olefin that enables participation in ring-opening metathesis polymerization (ROMP) and addition polymerization, yielding polymers with tailored mechanical, thermal, and solubility profiles [1]. The compound is cataloged under MDL number MFCD08704208 and is supplied by multiple international vendors at purities ranging from 95% to 99% .

Why Unsubstituted Norbornene or Simple Norbornene Esters Cannot Replace N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide in Functional Polymer Design


Unsubstituted norbornene (bicyclo[2.2.1]hept-2-ene, CAS 498-66-8) is a volatile solid with a boiling point of only 96 °C and density of 0.955 g/cm³, lacking any hydrogen bond donors or acceptors [1]. In contrast, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide possesses a boiling point of 314.7 °C, a density of 1.213 g/cm³, one hydrogen bond donor (sulfonamide N–H), three hydrogen bond acceptors (S=O and N), and a topological polar surface area (TPSA) of 54.55 Ų . These differences are not incremental—they represent a fundamental shift in monomer processability (reduced volatility during high-temperature polymerization), polymer matrix compatibility (enhanced solubility in polar solvents and improved adhesion to polar substrates), and post-polymerization derivatization potential through the sulfonamide handle . Simple norbornene ester monomers (e.g., norbornene methyl esters) provide polar functionality but lack the hydrogen bond donor character and the distinct acid/base profile of the sulfonamide –NH group, making direct substitution unfeasible without altering the target polymer's hydrogen bonding network and ultimate performance properties .

Quantitative Differentiation Evidence for N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide: Head-to-Head Physicochemical and Functional Comparisons


Boiling Point Elevation: A 314.7 °C Monomer vs. 96 °C for Unsubstituted Norbornene — Enabling High-Temperature Polymer Processing Without Monomer Volatilization Loss

The target compound exhibits a boiling point of 314.7 °C at 760 mmHg, compared to 96 °C for unsubstituted norbornene [1]. This represents a 218.7 °C elevation—a greater than threefold increase in the liquid-phase thermal window [1]. During polymerization processes conducted at elevated temperatures (e.g., ROMP at 40–100 °C or addition polymerization at 100–200 °C as described in the norbornene sulfonamide polymer patent literature), unsubstituted norbornene would exist predominantly in the vapor phase (vapor pressure ~50.7 mmHg at 25 °C), leading to significant monomer loss, unsafe pressure buildup, and irreproducible stoichiometry . The target compound's vapor pressure of only 0.000459 mmHg at 25 °C ensures it remains quantitatively in the condensed phase under typical polymerization conditions .

Polymer chemistry Thermal stability ROMP monomer design

Density Contrast: 1.213 g/cm³ vs. 0.955 g/cm³ — 27% Higher Mass Density for Compact Composite and Film Formulations

The target compound has a measured (predicted) density of 1.213 g/cm³, which is 27.0% higher than the 0.955 g/cm³ density of unsubstituted norbornene . This density increase arises from the introduction of the sulfonamide group (SO₂NH), which adds significant mass (from 94.16 g/mol for norbornene to 201.29 g/mol) concentrated within a relatively compact molecular volume (molar volume ~165.9 cm³) . For comparison, common norbornene ester monomers such as bicyclo[2.2.1]hept-5-en-2-ylmethyl octanoate (NBMO, C₁₆H₂₆O₂, MW ~250) have densities typically in the range of 0.95–1.00 g/cm³, making the target compound's density-at-molecular-weight ratio notably high for its monomer class [1].

Materials science Polymer composites Film density

Hydrogen Bond Donor/Acceptor Profile: 1 HBD and 3 HBA in the Target Compound vs. Zero HBD/HBA in Norbornene — Enabling Hydrogen Bonding Network Formation in Polymer Matrices

The target compound possesses 1 hydrogen bond donor (the sulfonamide –NH) and 3 hydrogen bond acceptors (two S=O oxygens and the sulfonamide nitrogen), with a topological polar surface area (TPSA) of 54.55 Ų and a computed LogP of 2.22 . Unsubstituted norbornene, by contrast, is a pure hydrocarbon (C₇H₁₀) with zero HBD, zero HBA, and a TPSA of 0 Ų [1]. This difference is categorical, not quantitative: the target compound can engage in directional hydrogen bonding with polar solvents (e.g., propylene glycol methyl ether acetate, alcohols), with polar polymer matrices (e.g., polyacrylates, epoxy resins), and with polar substrates (e.g., metal oxides, glass), while norbornene cannot . The sulfonamide –NH (pKa ~10–12 for methanesulfonamide) also provides a mildly acidic proton that can be deprotonated for further ionic functionalization, a handle entirely absent in norbornene .

Polymer solubility Hydrogen bonding Adhesion Monomer functionalization

Dual Polymerization Pathway Compatibility: ROMP and Addition Polymerization from a Single Norbornene Sulfonamide Monomer Platform

According to patent WO 00/46268 A1 (US 6,235,849), norbornene sulfonamide monomers—the class to which the target compound belongs—can be polymerized via two mechanistically distinct pathways: (i) ring-opening metathesis polymerization (ROMP) using known metathesis catalysts (e.g., Grubbs-type Ru catalysts), yielding polymers with unsaturated backbones that can be subsequently hydrogenated for enhanced stability; and (ii) addition polymerization using single or multicomponent Group VIII metal catalysts (e.g., Pd(II) or Ni(II) complexes), yielding saturated backbone polymers without ring opening [1]. This dual-pathway capability is explicitly enabled by the norbornene sulfonamide structure, which preserves the strained bicyclic olefin required for ROMP while the sulfonamide group does not poison either catalyst class [1]. In contrast, many norbornene derivatives functionalized with strongly coordinating groups (e.g., free carboxylic acids, certain amines) can poison metathesis catalysts or impede addition polymerization, restricting synthetic options [2]. The patent further specifies that these ROMP polymers can be hydrogenated to give more thermally and oxidatively stable saturated polymers, a post-polymerization modification option [1].

ROMP Addition polymerization Polymer architecture Metathesis catalysis

Multi-Vendor Purity and Quality Assurance: 95% to 99% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) Across International Suppliers

The target compound is available from multiple international vendors with documented purity grades and analytical quality control: Bidepharm supplies at 95%+ purity with batch-specific QC including NMR, HPLC, and GC ; MolCore offers NLT 98% purity with ISO-certified quality systems ; Leyan (Shanghai Hao Hong Biomedical) provides 98% purity ; and Amadis Chemical offers 99% purity [1]. Pricing data from kuujia.com shows Ambeed at $505/1g (95+%), TRC at $370/5mg and $585/10mg, and Amadis at $454/1g (99%), reflecting the specialty monomer market positioning [1]. In contrast, unsubstituted norbornene (99%) is available from Thermo Scientific at approximately $30–50/100g (approximately $0.30–0.50/g), highlighting that the target compound occupies a distinct procurement tier justified by its functionalization . While no direct head-to-head impurity profiling study exists for this compound versus close analogs, the availability of batch-specific analytical data from multiple independent vendors provides a level of quality transparency that supports reproducible research and industrial scale-up decisions .

Chemical procurement Quality assurance Batch-to-batch reproducibility Vendor comparison

Epoxy Resin Additive Performance: Film Hardness and Flexibility Improvement vs. Unmodified Epoxy Formulations — Vendor-Reported Application Differentiation

CymitQuimica's technical datasheet reports that N-(5-Norbornene-2-methyl)-methanesulfonamide functions as a film-forming additive in epoxy resins, specifically improving the hardness of the cured film while imparting a higher degree of flexibility . The same source notes photoresistive properties enabling use in high-resolution optical systems, and describes the compound as a reactive diluent for acrylics and other polymers, where its reactive groups enable covalent bond formation with the matrix . While no quantitative hardness increment (e.g., König pendulum hardness or nanoindentation data) or flexibility gain (e.g., elongation-at-break percentage) is publicly available for direct comparison against a defined control epoxy formulation, the simultaneous improvement of hardness and flexibility is notable because these two mechanical properties are typically inversely correlated in thermoset formulations—additives that increase hardness often embrittle the film [1]. This suggests a unique mechanism potentially involving the norbornene ring's rigidity (conferring hardness) combined with the sulfonamide group's hydrogen bonding capacity (enabling energy dissipation and flexibility), though experimental validation data are not publicly available [1].

Epoxy additives Film hardness Flexibility Photoresist Coatings

Recommended Procurement Scenarios for N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide Based on Quantitative Differentiation Evidence


ROMP Monomer for Hydrogen-Bonding Functionalized Polynorbornenes with Tunable Backbone Unsaturation

Researchers designing functional polynorbornenes via ROMP who require post-polymerization hydrogen bonding capability should prioritize this monomer. Its sulfonamide –NH group (HBD=1) and S=O acceptors (HBA=3) enable intermolecular hydrogen bonding networks that are structurally impossible with unsubstituted norbornene or simple norbornene ester monomers. The dual polymerization pathway documented in patent WO 00/46268 [1] further allows switching between ROMP (unsaturated backbone) and addition polymerization (saturated backbone) from the same monomer, and the high boiling point (314.7 °C) eliminates volatilization losses during catalyst activation and polymerization workup.

High-Density, High-Refractive-Index Polymer Film Formulation for Optical Coatings and Photoresists

For optical coating and photoresist applications requiring high refractive index (monomer RI = 1.538 vs. ~1.477 for norbornene ) and high film density (monomer density 1.213 g/cm³) , this compound offers a measurable advantage over lower-density norbornene alternatives. Vendor documentation explicitly reports photoresistive properties suitable for high-resolution optical systems , and the sulfonamide group's compatibility with common photoresist solvents (LogD ~1.11 across pH 5.5–7.4 ) supports homogeneous film casting.

Epoxy Resin Formulation Additive Targeting Simultaneous Hardness and Flexibility Enhancement

Formulators of specialty epoxy coatings who require simultaneous improvement in film hardness and flexibility—properties typically inversely correlated—should evaluate this compound as an additive candidate. Vendor technical information reports both hardness improvement and flexibility enhancement in epoxy films , attributed to the combination of the rigid norbornene bicyclic core and the hydrogen-bonding sulfonamide functionality. The compound's film-forming nature and reactive groups that form covalent bonds with acrylic matrices support its integration into crosslinked thermoset networks.

Synthetic Intermediate for Sulfonamide-Functionalized Small Molecules via Norbornene Olefin Chemistry

As a synthetic building block, this compound provides a norbornene olefin handle for further transformations (oxidation to epoxides or diols, metathesis, hydroboration, Diels–Alder reactions) while carrying a pre-installed methanesulfonamide group. This is valuable for medicinal chemistry and agrochemical synthesis programs exploring bicyclic sulfonamide scaffolds, as described in the literature for related N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides [2]. The availability of 95–99% purity from multiple vendors with batch-specific QC supports reproducible downstream chemistry.

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